N,N-diethyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups including an amide, a thioether, and a [1,2,4]triazolo[4,3-a]pyrazine ring system . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The [1,2,4]triazolo[4,3-a]pyrazine ring system is a fused ring system that is likely to contribute to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, while the thioether group could be oxidized. The [1,2,4]triazolo[4,3-a]pyrazine ring system may also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, while its melting point and boiling point would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed synthetic pathways to create diverse heterocyclic compounds incorporating thiadiazole moieties, aiming at potential insecticidal applications against pests like the cotton leafworm, Spodoptera littoralis. These synthetic efforts are part of broader investigations into novel heterocycles with potential utility in various biological contexts, underscoring the importance of such compounds in scientific research (Fadda et al., 2017).
Quantitative Analysis Techniques
A specific study focused on developing a quantification method for a closely related substance, demonstrating the importance of analytical chemistry in the development and characterization of pharmaceutical agents. This research underscores the chemical's relevance in pharmaceutical sciences, highlighting the need for precise analytical methods to quantify such compounds (Netosova et al., 2021).
Biological Activity and Potential Therapeutic Applications
Anticonvulsant Activity : Certain derivatives have been synthesized and tested for anticonvulsant activity, providing insights into the potential therapeutic applications of these compounds. The research into these compounds' anticonvulsant properties reflects the ongoing search for more effective treatments for epilepsy and related seizure disorders (Kelley et al., 1995).
Antipsychotic Agents : The development of novel potential antipsychotic agents based on the structural modification of compounds demonstrates the exploration of new therapeutic avenues in mental health treatment. This research indicates the compound's framework as a basis for developing drugs with antipsychotic-like profiles without interacting with dopamine receptors, a significant aspect considering the side effects of current antipsychotic medications (Wise et al., 1987).
Anti-Lung Cancer Activity : Studies have also delved into novel fluoro-substituted compounds for their anti-lung cancer activity, highlighting the compound's potential utility in developing new cancer therapies. This research emphasizes the compound's role in the ongoing search for more effective and selective cancer treatments (Hammam et al., 2005).
Antioxidant Activity : The synthesis and characterization of pyrazole-acetamide derivatives and their evaluation for antioxidant activity showcase the compound's potential in addressing oxidative stress-related conditions. This aspect of research underscores the broader utility of such compounds beyond their primary applications, offering insights into their role in combating oxidative damage (Chkirate et al., 2019).
Future Directions
Properties
IUPAC Name |
N,N-diethyl-2-[[7-[(4-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2S/c1-3-22(4-2)15(25)12-27-18-21-20-16-17(26)23(9-10-24(16)18)11-13-5-7-14(19)8-6-13/h5-10H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHYUYJZPCEEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C2N1C=CN(C2=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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